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Cat. No.: B8176041

Audience: Researchers, scientists, and drug development professionals.

Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the
immunoproteasome (i-proteasome), a specialized form of the proteasome expressed primarily
in hematopoietic cells.[1][2] It specifically targets the low-molecular mass polypeptide-7 (LMP7
or [35i), the chymotrypsin-like subunit of the immunoproteasome.[1] Due to its role in
modulating immune responses, including cytokine production and antigen presentation, ONX-
0914 has been extensively utilized in preclinical models of autoimmune diseases, cancer, and
neuroinflammation.[3][4][5] While it is a valuable research tool, its poor pharmaceutical
properties, such as low solubility, have precluded its development for clinical use.[6]

These application notes provide a summary of established in vivo treatment schedules and a
detailed protocol for the preparation and administration of ONX-0914 for preclinical research.

In Vivo Treatment Schedules for ONX-0914

The administration of ONX-0914 can vary significantly depending on the animal model, disease
context, and experimental endpoint. The following table summarizes various treatment
regimens reported in the literature.
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Mice 1]

Note: The maximum tolerated dose (MTD) of ONX-0914 in mice has been reported to be 30
mg/kg.[2]

Detailed Experimental Protocol: In Vivo
Administration

This protocol provides a generalized procedure for the preparation and administration of ONX-
0914 to mice, based on common practices in published studies.

3.1. Materials and Reagents

e ONX-0914 TFA (powder)

¢ Dimethyl sulfoxide (DMSO), sterile, cell culture grade

o Phosphate-Buffered Saline (PBS), sterile, pH 7.4

o Sulfobutylether-f-cyclodextrin (SBE-B-CD or Captisol®) (Optional, for alternative formulation)
e Sodium Citrate (Optional, for alternative formulation)

o Sterile 1.5 mL microcentrifuge tubes

 Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)
e \Vortex mixer

» Water bath or heat block (optional)

3.2. Preparation of ONX-0914 Formulation

Two common formulations are described below. The choice of vehicle can impact solubility and
pharmacokinetics.

Formulation A: DMSO/PBS Solution (for Intraperitoneal Injection)[7]
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o Prepare Stock Solution: Allow ONX-0914 powder to equilibrate to room temperature. Weigh
the required amount of ONX-0914 and dissolve it in 100% DMSO to create a concentrated
stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved by vortexing.

o Prepare Working Solution: On the day of injection, dilute the DMSO stock solution with pre-
warmed (37°C) sterile PBS to the final desired concentration.

o Example Calculation for a 10 mg/kg dose in a 25g mouse with a 150 pL injection volume:
» Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg
» Concentration needed: 0.25 mg / 0.150 mL = 1.67 mg/mL

o To prevent precipitation, the final concentration of DMSO should be kept low, typically
under 5%. For a final DMSO concentration of 4%, dilute the stock solution 1:25 in PBS.

o Final Check: Ensure the final solution is clear and free of precipitates before injection. Using
pre-warmed PBS can help maintain solubility.[7]

Formulation B: Cyclodextrin-based Solution (for Subcutaneous Injection)[3]

o Prepare Vehicle: Prepare an aqueous solution of 10% (w/v) sulfobutylether-3-cyclodextrin
and 10 mM sodium citrate. Adjust the pH to 6.0.

o Prepare Working Solution: Directly dissolve the weighed ONX-0914 powder into the vehicle
to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose administered at
10 pL/g).

o Solubilization: Vortex thoroughly. Gentle heating or sonication may be required to fully
dissolve the compound.

o Final Check: Allow the solution to return to room temperature and ensure it remains clear
before injection.

3.3. Animal Handling and Administration

o Acclimatization: Allow animals to acclimatize to the facility for at least one week before the
start of the experiment.
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e Dosing: Weigh each animal on the day of dosing to calculate the precise injection volume.
e Administration:

o Intraperitoneal (i.p.) Injection: Restrain the mouse and inject the solution into the lower
abdominal quadrant, avoiding the midline to prevent damage to internal organs.

o Subcutaneous (s.c.) Injection: Pinch the skin to form a tent on the upper back or flank and
insert the needle into the subcutaneous space to deliver the dose.[3]

o Control Group: The vehicle control group should receive an identical volume of the same
vehicle used to formulate ONX-0914 (e.g., 4% DMSO in PBS or the cyclodextrin solution).[7]

3.4. Monitoring and Endpoint Analysis

e Monitor animals regularly (e.g., daily) for any signs of toxicity, such as weight loss, reduced

activity, or ruffled fur.

o At the experimental endpoint, anesthetize the animals according to approved institutional

protocols.[7]

o Collect blood and/or tissues as required for downstream analysis (e.g., flow cytometry,
histology, cytokine analysis).

Visualized Protocols and Pathways

4.1. Experimental Workflow

The following diagram outlines a typical in vivo study workflow involving ONX-0914.
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Caption: General workflow for an in vivo efficacy study using ONX-0914.

4.2. Signaling Pathway of ONX-0914
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ONX-0914 exerts its effects by inhibiting the LMP7 subunit of the immunoproteasome. This
leads to downstream modulation of several key signaling pathways involved in inflammation
and cell survival.
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Caption: Mechanism of action for ONX-0914 immunoproteasome inhibition.
Mechanism Overview:

e Primary Target: ONX-0914 selectively and irreversibly inhibits the LMP7 (35i) subunit, which
is responsible for the chymotrypsin-like activity of the immunoproteasome.[1]

o PI3K/Akt Pathway: In models of hypoxic-ischemic brain injury, ONX-0914 has been shown to
exert neuroprotective effects through the activation of the PI3K/Akt signaling pathway.[10]

e ERK Signaling: In lymphocytes, ONX-0914 treatment can impair T and B cell activation by
reducing the sustainment of ERK phosphorylation, while leaving other pathways like NF-kB
unaffected.[12]

e p53 Regulation: In glioblastoma cells, ONX-0914 can induce apoptosis and autophagy
through the modulation of the p53 pathway.[4]
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Cytokine Production: A primary outcome of immunoproteasome inhibition is the reduced
production of pro-inflammatory cytokines, such as IL-23, TNF-a, IL-6, and IFN-y, which is
central to its efficacy in models of autoimmune disease.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]
2. selleckchem.com [selleckchem.com]

3. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice -
PMC [pmc.ncbi.nim.nih.gov]

4. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma
Cells - PMC [pmc.ncbi.nim.nih.gov]

5. alzdiscovery.org [alzdiscovery.org]

6. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors -
PMC [pmc.ncbi.nim.nih.gov]

7. ahajournals.org [ahajournals.org]
8. researchgate.net [researchgate.net]

9. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia
expressing MLL-AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

10. Inhibition of immunoproteasome subunit low molecular mass polypeptide 7 with ONX-
0914 improves hypoxic-ischemic brain damage via PI3K/Akt signaling - PMC
[pmc.ncbi.nlm.nih.gov]

11. Dual-targeting proteasome inhibitor ONX-0914 demonstrates potent antiplasmodial
activity for malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]

12. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining
ERK Signaling and Proteostasis [frontiersin.org]

To cite this document: BenchChem. [Application Notes and Protocols for ONX-0914 TFA In
Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.selleckchem.com/products/onx-0914-pr-957.html
https://www.benchchem.com/product/b8176041?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/ONX-0914.html
https://www.selleckchem.com/products/onx-0914-pr-957.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7399807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7399807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9688407/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9688407/
https://www.alzdiscovery.org/uploads/cognitive_vitality_media/Immunoproteasome-Inhibitors-Cognitive-Vitality-For-Researchers.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8750005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8750005/
https://www.ahajournals.org/doi/10.1161/ATVBAHA.123.319701
https://www.researchgate.net/figure/Treatment-with-the-LMP7-inhibitor-ONX-0914-suppresses-intestinal-tumorigenesis-in-Apc_fig2_313456031
https://pmc.ncbi.nlm.nih.gov/articles/PMC8149845/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8149845/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8389355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8389355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8389355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12495257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12495257/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.02386/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.02386/full
https://www.benchchem.com/product/b8176041#onx-0914-tfa-treatment-schedule-for-in-vivo-studies
https://www.benchchem.com/product/b8176041#onx-0914-tfa-treatment-schedule-for-in-vivo-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8176041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[https://www.benchchem.com/product/b8176041#0onx-0914-tfa-treatment-schedule-for-in-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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